Ethyl (2-methyl-3-propanoylindolizin-1-yl)acetate
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Overview
Description
Ethyl (2-methyl-3-propanoylindolizin-1-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound features an indolizine ring, which is a nitrogen-containing heterocycle, making it of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-methyl-3-propanoylindolizin-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COO-C}_2\text{H}_5 + \text{H}_2\text{O} ] where R represents the 2-methyl-3-propanoylindolizin-1-yl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methyl-3-propanoylindolizin-1-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Substitution: Grignard reagents (RMgX) can be used to introduce various alkyl groups.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2-methyl-3-propanoylindolizin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities due to the indolizine ring, which is known to exhibit various pharmacological properties.
Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl (2-methyl-3-propanoylindolizin-1-yl)acetate is largely dependent on its interaction with biological targets. The indolizine ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavoring and perfumery.
Ethyl benzoate: An ester with a floral scent, used in fragrances and as a solvent.
Uniqueness
Ethyl (2-methyl-3-propanoylindolizin-1-yl)acetate is unique due to the presence of the indolizine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and organic synthesis.
Properties
CAS No. |
63426-67-5 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-3-propanoylindolizin-1-yl)acetate |
InChI |
InChI=1S/C16H19NO3/c1-4-14(18)16-11(3)12(10-15(19)20-5-2)13-8-6-7-9-17(13)16/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
NVYVWVRWCVCTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C2N1C=CC=C2)CC(=O)OCC)C |
Origin of Product |
United States |
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